molecular formula C16H17N5O2S B2376888 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline CAS No. 1798539-17-9

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline

Cat. No.: B2376888
CAS No.: 1798539-17-9
M. Wt: 343.41
InChI Key: KQKVYXBVPPNWDG-UHFFFAOYSA-N
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Description

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a piperidinyl-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Piperidinyl-Triazole Moiety: This step often involves a click chemistry approach, where an azide-functionalized piperidine reacts with an alkyne-functionalized quinoline under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The triazole and piperidine moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Chemical Biology: The compound can be used as a probe to study biological processes involving quinoline and triazole-containing molecules.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonyl group (SO2NH2).

    Quinoline Derivatives: Compounds with a quinoline core structure.

    Triazole-Containing Compounds: Molecules featuring the 1,2,3-triazole ring.

Uniqueness

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the triazole ring, piperidine moiety, and sulfonyl group in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

8-[4-(triazol-1-yl)piperidin-1-yl]sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23,15-5-1-3-13-4-2-8-17-16(13)15)20-10-6-14(7-11-20)21-12-9-18-19-21/h1-5,8-9,12,14H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKVYXBVPPNWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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